molecular formula C17H19NO B13249017 7-(Benzyloxy)-3-methyl-1,2,3,4-tetrahydroisoquinoline

7-(Benzyloxy)-3-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13249017
M. Wt: 253.34 g/mol
InChI Key: KFMDORGISZOVMG-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-3-methyl-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. This compound features a benzyloxy group attached to the seventh position of the tetrahydroisoquinoline ring, along with a methyl group at the third position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)-3-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 3-methyl-1,2,3,4-tetrahydroisoquinoline.

    Benzyloxy Group Introduction: The benzyloxy group can be introduced using benzyl bromide in the presence of a base like potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF).

    Reaction Conditions: The reaction is usually carried out at elevated temperatures (e.g., 80-100°C) to facilitate the nucleophilic substitution.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimization for yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the isoquinoline ring, leading to the formation of dihydro or fully reduced isoquinoline derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring of the benzyloxy group, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed under controlled conditions.

Major Products:

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Dihydro or fully reduced isoquinoline derivatives.

    Substitution: Halogenated or nitrated derivatives of the benzyloxy group.

Scientific Research Applications

7-(Benzyloxy)-3-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Research explores its potential as a therapeutic agent for neurological disorders and cancer due to its structural similarity to bioactive natural products.

    Industry: It may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-3-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes such as monoamine oxidase (MAO) and receptors like dopamine receptors.

    Pathways Involved: It can modulate neurotransmitter levels and influence signaling pathways related to mood regulation and neuroprotection.

Comparison with Similar Compounds

Uniqueness: The presence of both the benzyloxy and methyl groups in 7-(Benzyloxy)-3-methyl-1,2,3,4-tetrahydroisoquinoline imparts unique chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

3-methyl-7-phenylmethoxy-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C17H19NO/c1-13-9-15-7-8-17(10-16(15)11-18-13)19-12-14-5-3-2-4-6-14/h2-8,10,13,18H,9,11-12H2,1H3

InChI Key

KFMDORGISZOVMG-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(CN1)C=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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